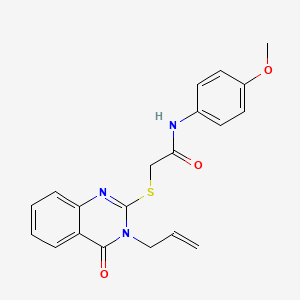
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
Structural and Fluorescence Properties
Studies on related amide-containing isoquinoline derivatives have explored their structural aspects and properties, including the formation of salts and inclusion compounds with different acids. Such research reveals insights into gel formation, crystalline solid formation, and fluorescence emission characteristics of these compounds. The interaction with acids and host–guest complexes can significantly alter the fluorescence properties, which could have implications for sensing or bioimaging applications (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
Molecular modeling and synthesis efforts have been directed towards creating novel derivatives of quinazolinone with potential anticancer activity. Specifically, these efforts focus on inhibiting methionine synthase (MetS), a cobalamin-dependent enzyme over-expressed in certain cancer cells. The synthesis of such compounds and their evaluation against cancer cell lines underscore the potential of quinazolinone derivatives in cancer therapy. One compound, in particular, showed promising IC50 values against PC-3 cell lines, indicating potent cytotoxic activity (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Synthesis and Evaluation of Therapeutic Properties
The synthesis of thioxoquinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities highlight the therapeutic potential of quinazolinone derivatives. These studies involve the synthesis of various derivatives, structural elucidation, and pharmacological testing, revealing compounds with significant activity compared to standard drugs. This research could pave the way for new treatments for inflammation and pain (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Design and Synthesis for Analgesic and Anti-inflammatory Activities
Research on novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities involves the design, synthesis, and evaluation of these compounds. This research has identified compounds with potent activities and lower ulcerogenic potential compared to aspirin, suggesting a promising direction for developing new analgesic and anti-inflammatory agents with reduced side effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antitumor Activities and Molecular Docking Studies
Further studies have synthesized and evaluated the antitumor activities of novel 3-benzyl-substituted-4(3H)-quinazolinones. These compounds exhibited broad-spectrum antitumor activity, with some showing significant potency compared to the control 5-FU. Molecular docking studies helped in understanding their potential mechanisms of action, such as inhibition of key enzymes in cancer cell proliferation (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXKJWXGCELHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

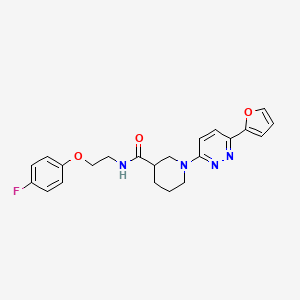
![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)
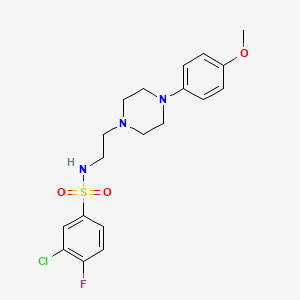

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)
![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)



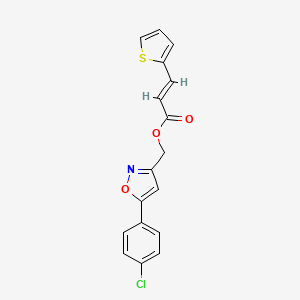
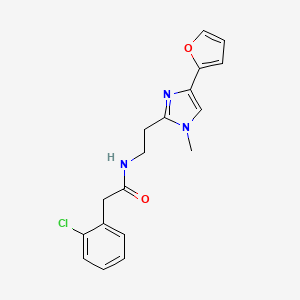
![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)